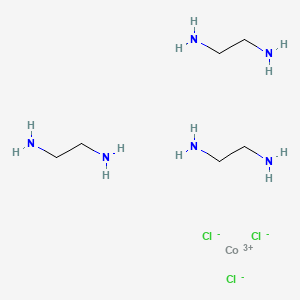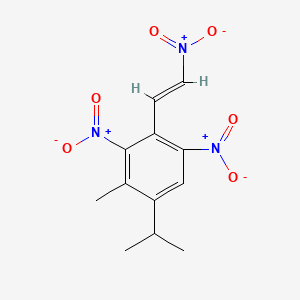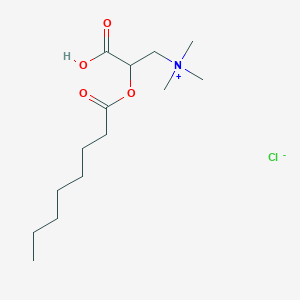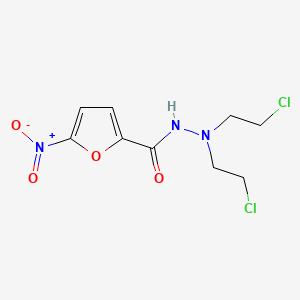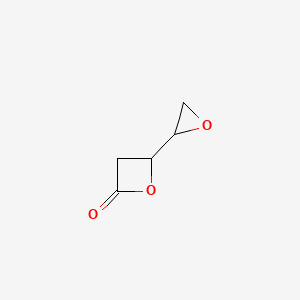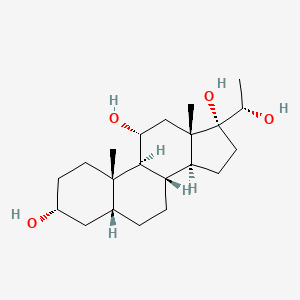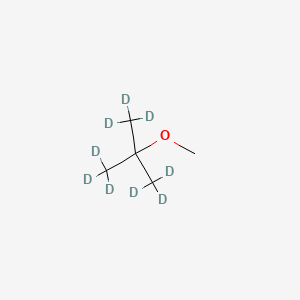
Tert-butyl-d9 methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-d9 methyl ether: is a deuterated version of tert-butyl methyl ether, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, volatile liquid with a characteristic ether-like odor. It is used primarily in scientific research due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tert-butyl-d9 methyl ether can be synthesized through the Williamson ether synthesis. This involves the reaction of tert-butoxide ion with deuterated iodomethane (CD3I) under basic conditions. The reaction proceeds as follows:
(CD3)3CO-+CD3I→(CD3)3COCD3
Industrial Production Methods: Industrial production of this compound is similar to that of its non-deuterated counterpart. It involves the acid-catalyzed reaction of deuterated methanol (CD3OH) with isobutene. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl-d9 methyl ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the ether bond is cleaved by nucleophiles such as hydrogen iodide (HI) or hydrogen bromide (HBr).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Hydrogen halides (HI, HBr) under acidic conditions.
Major Products:
Oxidation: The major products are typically carbonyl compounds such as aldehydes or ketones.
Substitution: The major products are alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl-d9 methyl ether is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it provides a clear background signal.
Biology and Medicine: In biological research, this compound is used as a solvent for the extraction and purification of lipids and other biomolecules. Its deuterated form is also used in metabolic studies to trace the pathways of deuterium-labeled compounds.
Industry: In the industrial sector, this compound is used as a fuel additive to increase the octane rating of gasoline. It is also employed in the production of other chemicals and as a solvent in various manufacturing processes.
Mecanismo De Acción
Tert-butyl-d9 methyl ether exerts its effects primarily through its role as a solvent. It interacts with various molecular targets by dissolving them and facilitating their reactions. In metabolic studies, the deuterium atoms in this compound can be traced to understand the metabolic pathways and interactions of deuterium-labeled compounds.
Comparación Con Compuestos Similares
Tert-butyl methyl ether: The non-deuterated form of tert-butyl-d9 methyl ether.
Diethyl ether: Another common ether used as a solvent.
Methyl tert-butyl ether: A similar compound used as a fuel additive.
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its isotopic properties allow for precise tracing and analysis in scientific research, setting it apart from its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C5H12O |
|---|---|
Peso molecular |
97.20 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3 |
Clave InChI |
BZLVMXJERCGZMT-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC |
SMILES canónico |
CC(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


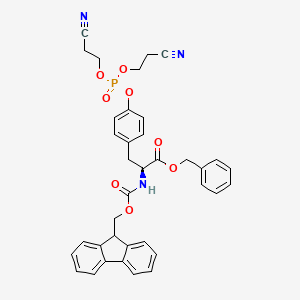

![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)

